(17β)-13-Ethyl-3-methoxygona-1,3,5(10),15-tetraen-17-ol
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Overview
Description
(17β)-13-Ethyl-3-methoxygona-1,3,5(10),15-tetraen-17-ol is a synthetic organic compound that belongs to the class of steroids Steroids are characterized by their four-ring core structure and are widely studied for their biological and pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (17β)-13-Ethyl-3-methoxygona-1,3,5(10),15-tetraen-17-ol typically involves multiple steps starting from simpler steroid precursors. Common synthetic routes may include:
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Alkylation: Addition of ethyl groups to the steroid nucleus.
Methoxylation: Introduction of methoxy groups through reactions with methanol and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization may be used for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming ketones or aldehydes.
Reduction: Reduction reactions may convert ketones or aldehydes back to alcohols.
Substitution: Various substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (17β)-13-Ethyl-3-methoxygona-1,3,5(10),15-tetraen-17-ol can be used as a starting material for the synthesis of more complex steroid derivatives.
Biology
In biological research, this compound may be studied for its effects on cellular processes and its potential as a tool for understanding steroid hormone action.
Medicine
Medically, it could be investigated for its potential therapeutic effects, such as anti-inflammatory or anabolic properties.
Industry
In industry, the compound might be used in the production of pharmaceuticals or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (17β)-13-Ethyl-3-methoxygona-1,3,5(10),15-tetraen-17-ol likely involves interaction with steroid hormone receptors, leading to changes in gene expression and cellular function. The molecular targets may include androgen or estrogen receptors, and the pathways involved could be related to hormone signaling.
Comparison with Similar Compounds
Similar Compounds
Testosterone: A natural steroid hormone with similar structural features.
Estradiol: Another natural steroid hormone with a similar core structure.
Methandrostenolone: A synthetic anabolic steroid with comparable properties.
Uniqueness
(17β)-13-Ethyl-3-methoxygona-1,3,5(10),15-tetraen-17-ol is unique due to its specific functional groups and structural modifications, which may confer distinct biological activities and therapeutic potential.
Properties
CAS No. |
59126-63-5 |
---|---|
Molecular Formula |
C20H26O2 |
Molecular Weight |
298.426 |
IUPAC Name |
(8R,9S,13S,14S,17R)-13-ethyl-3-methoxy-6,7,8,9,11,12,14,17-octahydrocyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C20H26O2/c1-3-20-11-10-16-15-7-5-14(22-2)12-13(15)4-6-17(16)18(20)8-9-19(20)21/h5,7-9,12,16-19,21H,3-4,6,10-11H2,1-2H3/t16-,17-,18+,19-,20+/m1/s1 |
InChI Key |
QZNDMYQKEAEONA-OBKDMQGPSA-N |
SMILES |
CCC12CCC3C(C1C=CC2O)CCC4=C3C=CC(=C4)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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